2-Vinylterephthalic acid
Overview
Description
2-Vinylterephthalic acid is a chemical compound with the molecular formula C10H8O4 . It has an average mass of 192.168 Da and a monoisotopic mass of 192.042252 Da . It is also known by other names such as 1,4-Benzenedicarboxylic acid, 2-ethenyl- .
Synthesis Analysis
The synthesis of this compound involves the use of thionyl chloride . The process involves mixing vinyl terephthalic acid with thionyl chloride and stirring the mixture at 50°C for about 4 hours until a clear solution is obtained . The excess thionyl chloride is then removed by evaporation under reduced pressure .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The InChI key for this compound is CFCMNKJCKDXHHO-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dry environment at a temperature between 2-8°C .
Scientific Research Applications
Fluorescent Sensing of Hydrogen Sulfide
A vinyl-functionalized metal-organic framework (MOF) using 2-vinylterephthalic acid was developed for ratiometric and fluorescent visual sensing of hydrogen sulfide (H2S). This MOF, with its water stability and fast response, has shown potential in biological and environmental applications, including visual detection of H2S in water samples (Han et al., 2022).
Analysis of Plastic Monomers
This compound has been used in the determination of plastic monomers in water. By employing solid-phase microextraction and liquid chromatography, researchers analyzed the presence of terephthalic acid and vinyl acetate, demonstrating the significance of this compound in environmental monitoring (Batlle et al., 2001).
Advanced Oxidation Processes
The compound has relevance in advanced oxidation processes for the destruction of terephthalic acid (TPA), a toxic substance used in various products. This research suggests its importance in environmental management and wastewater treatment (Thiruvenkatachari et al., 2007).
Catalytic Applications
Amidoterephthalate copper complexes derived from this compound have shown promise as catalysts for diastereoselective reactions in aqueous media. This application demonstrates its role in the development of more efficient and environmentally friendly catalytic processes (Karmakar et al., 2014).
Polymerization for Organic Batteries
Research on the synthesis and polymerization of 2-vinylterephthalate for use as an anode material in organic batteries illustrates the potential of this compound in advanced energy storage technologies (Nauroozi et al., 2016).
Safety and Hazards
Future Directions
2-Vinylterephthalic acid has been used in the synthesis of mesogen-jacketed liquid crystal polymers . These polymers form very stable liquid crystal phases above the glass transition temperatures . This suggests potential applications in the field of materials science, particularly in the development of new materials with unique properties .
Mechanism of Action
Target of Action
This compound, like many others, may interact with multiple targets within biological systems, and the specific targets can depend on the context of the system .
Mode of Action
It’s known that many similar compounds interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der waals forces .
Biochemical Pathways
For instance, phthalates, which are structurally similar to 2-Vinylterephthalic acid, are known to disrupt the endocrine system, affecting reproductive health and physical development .
Pharmacokinetics
The molecular weight of 19217 Da and its solubility properties suggest that it may have reasonable bioavailability .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels, such as disrupting normal cellular function or inducing changes in gene expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature and pH . Furthermore, the presence of other molecules in the environment can influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Vinylterephthalic acid are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Molecular Mechanism
It is hypothesized that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-ethenylterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-2-6-5-7(9(11)12)3-4-8(6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCMNKJCKDXHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610648 | |
Record name | 2-Ethenylbenzene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216431-29-7 | |
Record name | 2-Ethenylbenzene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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